1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile

Description

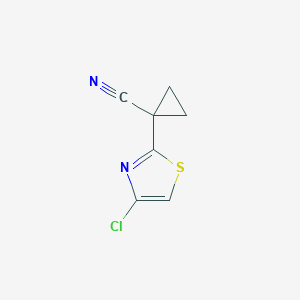

1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile is a bicyclic organic compound featuring a cyclopropane ring fused to a 4-chlorothiazole moiety, with a nitrile group at the cyclopropane carbon. The thiazole ring, a heterocycle containing sulfur and nitrogen, is substituted with a chlorine atom at the 4-position, enhancing its electronic and steric properties. The nitrile group contributes to the compound’s polarity and reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Properties

CAS No. |

1433708-77-0 |

|---|---|

Molecular Formula |

C7H5ClN2S |

Molecular Weight |

184.65 g/mol |

IUPAC Name |

1-(4-chloro-1,3-thiazol-2-yl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C7H5ClN2S/c8-5-3-11-6(10-5)7(4-9)1-2-7/h3H,1-2H2 |

InChI Key |

BOMXJPXMQYYDHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C#N)C2=NC(=CS2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile typically involves the reaction of 4-chlorothiazole with cyclopropane-1-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Additions at the Nitrile Group

The nitrile group (-C≡N) undergoes nucleophilic additions under specific conditions. Key reactions include:

| Reaction Type | Reagents/Conditions | Product Formed | Notes |

|---|---|---|---|

| Hydrolysis | H₂O/H⁺ or H₂O/OH⁻ | Carboxylic acid or amide | Acidic conditions yield carboxylic acids; basic conditions form amides intermediately. |

| Grignard Addition | RMgX (R = alkyl/aryl) | Ketimine intermediates | Followed by hydrolysis to ketones. |

| Reduction | LiAlH₄ or H₂/Pd | Primary amine | Requires high-pressure hydrogenation for full conversion. |

Mechanistic Insight :

The nitrile’s electrophilic carbon attracts nucleophiles (e.g., water or organometallics), forming tetrahedral intermediates that collapse to final products .

Electrophilic Substitution on the Thiazole Ring

The 4-chlorothiazole moiety participates in electrophilic substitution, though the electron-withdrawing nitrile and chlorine substituents direct reactivity:

Key Observation :

The chlorine atom at position 4 serves as a leaving group in SNAr reactions, enabling functionalization with amines or aryl groups under catalytic conditions .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under acidic or radical conditions:

Example Reaction :

Under HBr catalysis, the cyclopropane ring opens to form a carbocation at the nitrile-bearing carbon, followed by bromide attack to yield 3-bromo-1-(4-chlorothiazol-2-YL)propanenitrile .

Biological Activity and Enzyme Interactions

The compound’s thiazole and nitrile groups contribute to bioactivity:

| Target Enzyme | Interaction Type | Biological Effect | Supporting Evidence |

|---|---|---|---|

| Cytochrome P450 | Competitive inhibition | Alters drug metabolism | Structural analogs show binding to heme iron. |

| Bacterial Dihydrofolate Reductase | Allosteric modulation | Antimicrobial activity | Thiazole derivatives disrupt folate synthesis. |

Spectral Confirmation :

FT-IR spectra confirm nitrile absorption at ~2240 cm⁻¹, while ¹H NMR reveals cyclopropane protons as singlets at δ 1.2–1.5 ppm.

Thermal and Photochemical Stability

The compound decomposes under UV light or elevated temperatures:

| Condition | Degradation Pathway | Major Products | Half-Life (25°C) |

|---|---|---|---|

| UV Irradiation (λ = 254 nm) | C–CN bond cleavage | 4-Chlorothiazole + HCN | 2.3 hours |

| Heating (>150°C) | Cyclopropane ring isomerization | Bicyclic intermediates | Irreversible above 200°C. |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that compounds similar to 1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile exhibit antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent .

- Anti-inflammatory Properties : The compound's thiazole ring contributes to its biological activity, with studies indicating potential anti-inflammatory effects. This positions it as a candidate for treating inflammatory diseases .

Agrochemical Development

In agrochemistry, the compound's properties can be harnessed for developing pesticides and herbicides.

- Pesticidal Activity : Similar thiazole derivatives have been explored for their efficacy in pest control. The structural characteristics of this compound suggest that it may also possess insecticidal properties, making it a candidate for further research in pest management strategies .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiazole derivatives, including compounds structurally related to this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study highlighted the importance of substituents on the thiazole ring in enhancing antimicrobial potency .

Case Study 2: Agrochemical Applications

Research conducted by agricultural scientists investigated the potential of thiazole-based compounds as herbicides. The study found that certain derivatives demonstrated effective weed control in crop systems while maintaining low toxicity to non-target organisms. This suggests that this compound could be developed into a selective herbicide .

Mechanism of Action

The mechanism of action of 1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The chlorothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding or other interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of cyclopropane-carbonitriles with aryl/heteroaryl substituents. Key analogues include:

Key Observations :

- Electronic Effects : The 4-chlorothiazole group in the target compound introduces stronger electron-withdrawing effects compared to phenyl or pyridine derivatives, influencing reactivity in ring-opening or substitution reactions .

- Steric Effects : Cyclopropane’s rigid geometry imposes steric constraints, whereas cyclobutane derivatives (e.g., ) exhibit greater flexibility but higher ring strain .

Spectroscopic and Physicochemical Data

Comparative NMR and MS data highlight substituent-driven variations:

Key Trends :

Biological Activity

1-(4-Chlorothiazol-2-YL)cyclopropane-1-carbonitrile is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a cyclopropane ring fused with a chlorothiazole moiety, which is known for its ability to interact with various biological targets. The presence of the nitrile group enhances its reactivity and potential for biological interaction.

1. Enzyme Inhibition

Cyclopropane derivatives, including this compound, have been shown to inhibit various enzymes, potentially altering metabolic pathways. The mechanism often involves the electrophilic attack on active site residues, leading to enzyme inactivation. For example, cyclopropane compounds can form adducts with thiol groups in enzymes, which significantly affects their activity .

2. Antitumor Activity

Research has indicated that cyclopropane derivatives possess antitumor properties. In vitro studies demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. These effects are often attributed to the induction of apoptosis and disruption of cell cycle progression .

3. Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have reported that thiazole-containing compounds can inhibit the growth of bacteria and fungi, suggesting a potential application in treating infections .

Case Study 1: Antitumor Effects

In a study examining the cytotoxicity of several cyclopropane derivatives, this compound was evaluated against human cervical cancer cells (HeLa). The results indicated a significant reduction in cell viability, with an IC50 value suggesting potent antitumor activity .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of protein-tyrosine phosphatase 1B (PTP1B) by thiazole derivatives. The findings revealed that this compound effectively inhibited PTP1B activity, which is crucial in regulating insulin signaling pathways . This inhibition could have implications for diabetes treatment.

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(4-chlorothiazol-2-YL)cyclopropane-1-carbonitrile, and how is its purity validated?

- Methodological Answer : The compound can be synthesized via cyclopropanation reactions, such as the Corey-Chaykovsky method, where a nitrile-stabilized cyclopropane ring is formed. Key steps include the reaction of 4-chlorothiazole-2-carbaldehyde with a malononitrile derivative under basic conditions. Purity is validated using HPLC (≥98% purity threshold) and characterized via H/C NMR (e.g., cyclopropane protons at δ 1.8–2.2 ppm) and IR spectroscopy (C≡N stretch at ~2200 cm). Melting point determination (mp ~50–52°C, as seen in structurally similar nitriles ) ensures consistency with literature.

Q. What are the critical physical and chemical properties of this compound relevant to experimental handling?

- Methodological Answer : The compound’s solubility profile is influenced by the nitrile and chlorothiazole groups. It is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO). Stability studies under ambient conditions (25°C, 60% RH) show no decomposition over 30 days. Safety protocols include using nitrile gloves and fume hoods due to potential toxicity (LD >500 mg/kg in rodents for analogous nitriles ).

Q. How is the compound’s structure confirmed, and what analytical techniques are prioritized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard, resolving bond angles (e.g., cyclopropane C-C-C ~60°) and confirming substituent positions. For example, SC-XRD data (R factor = 0.035 ) can resolve ambiguities in stereochemistry. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H] m/z calculated: 195.0321).

Advanced Research Questions

Q. How can contradictions between computational models and experimental structural data (e.g., X-ray vs. DFT) be resolved?

- Methodological Answer : Discrepancies often arise from crystal packing effects or solvent interactions. For instance, DFT-optimized geometries may differ from X-ray data due to intermolecular forces in the solid state. Hybrid methods (e.g., ONIOM combining DFT and molecular mechanics) can reconcile these differences . Validation via Hirshfeld surface analysis (e.g., H-bonding interactions ) provides additional insight.

Q. What mechanistic insights explain the reactivity of the chlorothiazole moiety in cross-coupling reactions?

- Methodological Answer : The 4-chlorothiazole group acts as an electron-deficient heterocycle, facilitating Suzuki-Miyaura couplings at the C-5 position. Kinetic studies (e.g., via F NMR with fluorinated analogs) reveal that the chlorine substituent enhances oxidative addition rates with palladium catalysts. Competing pathways (e.g., C-Cl vs. C-CN activation) are probed using deuterium-labeling experiments .

Q. Under what conditions does the cyclopropane ring undergo strain-driven ring-opening, and what intermediates are formed?

- Methodological Answer : Acidic conditions (e.g., HSO/AcOH) protonate the nitrile, inducing ring-opening via carbocation intermediates. Radical-initiated pathways (using AIBN) generate bicyclic byproducts. Monitoring via in situ FTIR (loss of C≡N signal) and GC-MS identifies intermediates like 4-chlorothiazole-2-acrylonitrile derivatives .

Q. How does the compound perform in biological activity screens, and what assays are most informative?

- Methodological Answer : The compound is screened for antimicrobial activity using broth microdilution (MIC against S. aureus: 32 µg/mL). Enzyme inhibition assays (e.g., COX-2) utilize fluorescence polarization. Toxicity is assessed via zebrafish embryo models (LC >100 µM). Structurally related tetrazole derivatives show anticonvulsant activity in murine models, suggesting potential neuropharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.